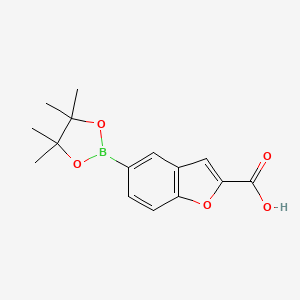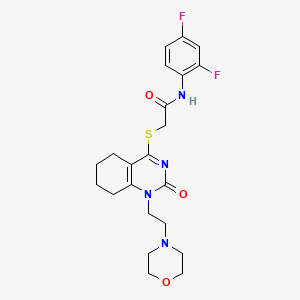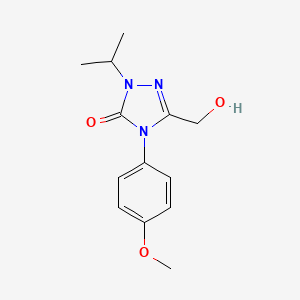
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxymethyl group, a methoxyphenyl group, and a propan-2-yl group attached to a triazole ring, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
The synthesis of 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with isopropylamine to form an imine intermediate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone undergoes cyclization with formaldehyde to yield the desired triazole compound. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol.
科学的研究の応用
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s triazole ring is known for its antifungal and antibacterial properties, making it a candidate for biological studies.
Medicine: Due to its potential biological activities, it can be investigated for therapeutic applications, including as an antifungal, antibacterial, or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to antifungal activity. Additionally, the compound can interact with bacterial enzymes, disrupting their function and leading to antibacterial effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
類似化合物との比較
Similar compounds to 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one include other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds also feature a triazole ring and are known for their antifungal properties. this compound is unique due to its specific substituents, which may confer different biological activities and chemical reactivity.
特性
IUPAC Name |
5-(hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(2)16-13(18)15(12(8-17)14-16)10-4-6-11(19-3)7-5-10/h4-7,9,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINUWYQOWQCTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)N(C(=N1)CO)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(1Z)-1-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2,2,2-trifluoroethyl]-5-(4-methanesulfonylphenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2533523.png)

![3-[(3-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2533525.png)
![4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2533526.png)
![4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2533527.png)
![7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2533528.png)
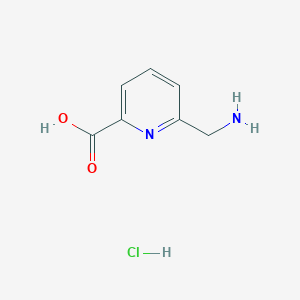
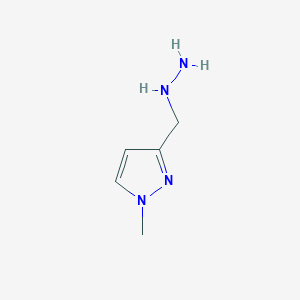

![2-[(4-Bromophenyl)amino]ethan-1-ol](/img/structure/B2533536.png)
![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B2533537.png)
![N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/new.no-structure.jpg)
